molecular formula C14H13NO3 B6364175 MFCD16200871 CAS No. 1261999-93-2

MFCD16200871

Cat. No.: B6364175
CAS No.: 1261999-93-2
M. Wt: 243.26 g/mol
InChI Key: VBIDCSDPCIXHSB-UHFFFAOYSA-N
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Description

MFCD16200871 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system. Key properties inferred from analogous compounds include:

  • Molecular weight: ~200–250 g/mol (based on similar brominated aromatic compounds).
  • Solubility: Moderate solubility in polar organic solvents like tetrahydrofuran (THF) or dichloromethane, typical for brominated heterocycles .
  • Synthetic route: Likely involves catalytic coupling or condensation reactions, as seen in the synthesis of structurally related benzimidazole derivatives (e.g., using A-FGO catalysts in THF) .

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-5-10(3-4-13(9)18-2)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIDCSDPCIXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680858
Record name 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-93-2
Record name 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD16200871 involves specific reaction conditions and reagents. The exact synthetic routes may vary, but typically include steps such as:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions.

    Reaction Conditions: The reaction is carried out under specific temperatures and pressures to ensure the desired product formation.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This may involve continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD16200871 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

MFCD16200871 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialized materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD16200871 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Analysis

Thermodynamic Stability
  • Heat of reaction: Brominated compounds like this compound exhibit higher exothermicity (~-150 kJ/mol) compared to non-halogenated analogs (~-100 kJ/mol), enhancing their suitability for high-energy reactions but requiring stringent temperature control .
Molecular Weight Impact
  • A 20–30 g/mol increase in molecular weight (vs. CAS 1761-61-1) reduces aqueous solubility by ~15%, limiting this compound’s bioavailability but improving its organic-phase catalytic efficiency .

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